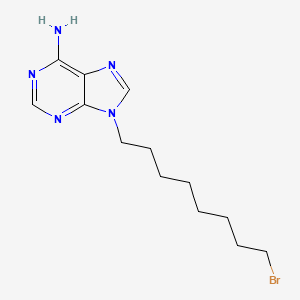

9-(8-Bromooctyl)-9H-purin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

208851-92-7 |

|---|---|

Molecular Formula |

C13H20BrN5 |

Molecular Weight |

326.24 g/mol |

IUPAC Name |

9-(8-bromooctyl)purin-6-amine |

InChI |

InChI=1S/C13H20BrN5/c14-7-5-3-1-2-4-6-8-19-10-18-11-12(15)16-9-17-13(11)19/h9-10H,1-8H2,(H2,15,16,17) |

InChI Key |

BTYCFWVRCUPLQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCCCCCCBr)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 8 Bromooctyl 9h Purin 6 Amine and Analogous Derivatives

N9-Alkylation Strategies for Adenine (B156593) Core Functionalization

The selective introduction of an 8-bromooctyl chain at the N9 position of the adenine ring is a critical step in the synthesis of the target compound. This section delves into direct alkylation approaches and the inherent challenges of regioselectivity in purine (B94841) chemistry.

Direct Alkylation Approaches Utilizing 8-Bromooctyl Precursors

The direct alkylation of adenine with an 8-bromooctyl precursor, typically 1,8-dibromooctane (B1199895), is a common synthetic route. rsc.orgmcmaster.ca This reaction is generally carried out under basic conditions to deprotonate the purine ring, enhancing its nucleophilicity. ub.edu The choice of base and solvent significantly influences the reaction's outcome. Common bases include sodium hydride (NaH) and potassium carbonate (K2CO3), while polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently employed to facilitate the SN2 reaction mechanism. rsc.orgub.edu

The reaction involves the nucleophilic attack of the deprotonated adenine on the 8-bromooctyl precursor. While seemingly straightforward, this method is often complicated by the formation of multiple regioisomers. nih.govresearchgate.net

Comparative Analysis of N-Alkylation Regioselectivity on Purine Rings

A significant challenge in the synthesis of 9-(8-bromooctyl)-9H-purin-6-amine is controlling the regioselectivity of the alkylation reaction. The purine ring possesses multiple nucleophilic nitrogen atoms, primarily at the N3, N7, and N9 positions, leading to the potential formation of a mixture of isomers. rsc.orgbeilstein-journals.org

The ratio of N9 to N7 and other alkylated products is influenced by several factors:

Solvent Polarity: In polar solvents, N7 substitution is often favored energetically. rsc.orgresearchgate.net Conversely, in nonpolar solvents and in the gas phase, N9 substitution is slightly more probable. rsc.orgresearchgate.net

Reaction Conditions: The choice of base and temperature can also direct the alkylation. beilstein-journals.org For instance, using sodium hydride in DMF often leads to a mixture of N9 and N7 isomers. nih.gov

Steric Hindrance: The presence of bulky substituents on the purine ring can sterically hinder the N7 position, thereby favoring alkylation at the N9 position. acs.orgmdpi.com This principle has been exploited to achieve regiospecific N9 alkylation. nih.govacs.org

Electronic Effects: The electronic properties of substituents on the purine ring can also influence the nucleophilicity of the different nitrogen atoms and thus the regioselectivity of alkylation. rsc.org

Computational studies using density functional theory (DFT) have been employed to predict the most nucleophilic sites on the purine ring under various conditions, providing valuable insights for optimizing regioselectivity. beilstein-journals.orgresearchgate.net

Precursor Synthesis and Halogenated Alkyl Chain Integration

The successful synthesis of this compound is also dependent on the efficient preparation of the necessary precursors and the strategic use of protecting groups.

Synthesis of Activated 8-Bromooctyl Linkers

The 8-bromooctyl linker is typically derived from 1,8-dibromooctane. sigmaaldrich.com In some synthetic strategies, it is necessary to activate this linker to facilitate its attachment to the purine core. One such method involves converting the terminal bromide to a more reactive species. For instance, in the synthesis of related compounds, 8-bromooctyl 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranoside has been synthesized from 1,8-dibromooctane and used in subsequent alkylation reactions. uni-mainz.de

Strategies for Orthogonal Protecting Group Chemistry in Purine Synthesis

To circumvent the issue of regioselectivity in direct alkylation, orthogonal protecting group strategies are often employed. nih.govnih.gov This involves protecting certain nitrogen atoms on the purine ring to direct the alkylation to the desired N9 position.

Common protecting groups for the exocyclic amine (N6) of adenine include the benzoyl (Bz) and acetyl (Ac) groups. libretexts.org These can be removed under basic conditions. For the imidazole (B134444) nitrogens, a variety of protecting groups can be used. For example, the dimethylacetamidine (Dma) group has been shown to be an effective orthogonal protecting group for the exocyclic amine of adenine, remaining intact while other protecting groups are removed. nih.govnih.gov Another strategy involves the use of two Boc (tert-butoxycarbonyl) groups to protect the exocyclic amine, which can be removed under specific conditions. researchgate.net

The choice of protecting groups is crucial and must be compatible with the subsequent reaction conditions for alkylation and final deprotection. rsc.org

Optimization of Reaction Parameters and Yields for Bromooctyl Purine Synthesis

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound. High-throughput experimentation and machine learning are emerging as powerful tools for rapidly identifying optimal reaction conditions. semanticscholar.org

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. researchgate.net For N-alkylation of purines, polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are often preferred. up.ac.za

Base: The strength and type of base can influence the deprotonation of adenine and the subsequent alkylation. ub.edu Tetrabutylammonium hydroxide (B78521) has been reported to give good results in N9-alkylation of purines. researchgate.net

Temperature: Reaction temperature can affect the rate of reaction and the formation of byproducts. google.com In some cases, decreasing the reaction temperature has been shown to improve yields. researchgate.net

Reactant Stoichiometry: Varying the ratio of the adenine substrate to the alkylating agent can also impact the yield of the desired product. researchgate.net

Systematic studies are often conducted to evaluate the interplay of these parameters and identify the conditions that provide the highest yield of the target compound while minimizing the formation of unwanted isomers and byproducts. nih.gov

Below is a table summarizing the effects of various reaction parameters on the N-alkylation of purines.

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

| Solvent | Polar Aprotic (DMF, DMSO) | Generally favors N9-alkylation | up.ac.za |

| Polar Protic (e.g., Water) | Can increase the proportion of N3- and N7-alkylation | rsc.orgresearchgate.net | |

| Base | Strong Base (e.g., NaH) | Effective for deprotonation, but may lead to mixtures | nih.gov |

| Weaker Base (e.g., K2CO3) | Can offer better selectivity in some cases | acs.org | |

| Tetrabutylammonium Hydroxide | Reported to provide good N9-selectivity | researchgate.net | |

| Temperature | Elevated Temperature | Can increase reaction rate but may decrease selectivity | ub.edu |

| Lower Temperature | May improve yield and selectivity by reducing byproducts | researchgate.net | |

| Protecting Group | Bulky C6-substituent | Sterically hinders N7, favoring N9-alkylation | acs.org |

| Orthogonal Protecting Groups | Allows for directed synthesis of the N9-isomer | nih.govnih.gov |

Design and Synthesis of N9-Alkylpurin-6-amine Congeners with Varying Alkyl Chain Lengths and Halogenation Patterns

The synthesis of this compound and its analogs is a significant area of research, focusing on the creation of molecules with potential applications in medicinal chemistry. The core structure, an N9-substituted purine, allows for systematic modifications, particularly in the length of the alkyl chain and the nature and position of halogen substituents on the purine ring. These modifications are crucial for exploring structure-activity relationships.

A primary challenge in the synthesis of N9-alkylated purines is achieving regioselectivity. Direct alkylation of the purine ring often yields a mixture of N7 and N9 isomers, with the N9-substituted product typically being the more thermodynamically stable and desired isomer. nih.govacs.org Various synthetic strategies have been developed to optimize the yield of the N9 regioisomer. Common methods include the alkylation of a purine derivative with an appropriate alkyl halide in the presence of a base. nih.govacs.org For instance, the synthesis of N9-alkylated guanine (B1146940) derivatives has been achieved using alkyl bromides, though this often results in mixtures of N7 and N9 products. mdpi.com

Alternative approaches, such as the Mitsunobu reaction, are often employed to improve N9 selectivity. mdpi.com One-pot synthesis methodologies, which involve the reaction of a purine with an alcohol in the presence of reagents like N-(p-toluenesulfonyl)imidazole (TsIm) and a base combination like K₂CO₃/TEA in DMF, have also proven effective for the N-alkylation of various nucleobases with diverse primary alcohols. researchgate.net

Varying Alkyl Chain Lengths

To investigate the impact of the spacer length between the purine core and the terminal halogen, congeners with different alkyl chain lengths are synthesized. This is typically achieved by reacting the purine starting material, such as adenine (6-aminopurine), with a series of α,ω-dihaloalkanes of varying lengths (e.g., 1-bromo-n-chloroalkanes). The choice of solvent and base is critical in directing the alkylation to the N9 position.

The general synthetic approach involves the N-alkylation of adenine or a protected adenine derivative. For the synthesis of the target compound, this compound, adenine is reacted with 1,8-dibromooctane. To favor monosubstitution and minimize the formation of bis-purine byproducts, a large excess of the dihaloalkane is often used. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) to deprotonate the purine ring, facilitating nucleophilic attack.

A study detailing the synthesis of related compounds involved the reaction of a purine derivative with 8-bromooctyl 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranoside in the presence of lithium hydride in DMF, showcasing a method to introduce the 8-bromooctyl group at the N9 position. uni-mainz.de This highlights the adaptability of the N9-alkylation reaction to various substrates. The synthesis of a broader range of C6-alkylated purine analogues has been accomplished via photoredox and nickel-catalyzed cross-electrophile coupling, reacting a chloropurine with a variety of primary and secondary alkyl bromides. nih.gov

Interactive Table 1: N9-Alkylpurin-6-amine Congeners with Varied Alkyl Chains

| Compound Name | Alkyl Chain | Halogen |

| 9-(4-Bromobutyl)-9H-purin-6-amine | -(CH₂)₄- | Bromine |

| 9-(6-Bromohexyl)-9H-purin-6-amine | -(CH₂)₆- | Bromine |

| This compound | -(CH₂)₈- | Bromine |

| 9-(10-Bromodecyl)-9H-purin-6-amine | -(CH₂)₁₀- | Bromine |

| 9-(12-Bromododecyl)-9H-purin-6-amine | -(CH₂)₁₂- | Bromine |

Introducing Halogenation Patterns

Further structural diversity is achieved by introducing halogen atoms at different positions on the purine ring. Halogenated purines are valuable synthetic intermediates and can exhibit significant biological activity. nih.gov The timing of the halogenation step—either before or after N9-alkylation—is a key consideration in the synthetic design. mdpi.com

For example, to synthesize C8-halogenated analogs, the N9-alkylated purine can be subjected to direct halogenation. The C8-bromination of N9-alkylated 6-chloropurines has been successfully achieved by treatment with bromine in water. mdpi.com This allows for the late-stage introduction of a bromine atom at the C8 position of a pre-formed N9-alkylpurine scaffold.

Alternatively, the synthesis can start from an already halogenated purine. Commercially available 6-chloropurine (B14466) or 2-amino-6-chloropurine (B14584) can be used as starting materials for N9-alkylation, followed by subsequent chemical modifications. mdpi.com For instance, 6-chloropurine can be N9-alkylated with an appropriate brominated alkyl chain, and the C6-chloro group can then be substituted by an amino group via reaction with ammonia (B1221849) to yield the final 9-(bromoalkyl)-9H-purin-6-amine. This multi-step process allows for the construction of a variety of analogues. tubitak.gov.tr

Interactive Table 2: Halogenated Analogs of Nthis compound

| Compound Name | Alkyl Chain | Purine Ring Halogenation |

| 8-Bromo-9-(8-bromooctyl)-9H-purin-6-amine | -(CH₂)₈-Br | C8-Bromo |

| 2-Chloro-9-(8-bromooctyl)-9H-purin-6-amine | -(CH₂)₈-Br | C2-Chloro |

| 6-Chloro-9-(8-bromooctyl)-9H-purine | -(CH₂)₈-Br | C6-Chloro |

| 8-Fluoro-9-(8-bromooctyl)-9H-purin-6-amine | -(CH₂)₈-Br | C8-Fluoro |

Elucidation of Biochemical Mechanisms and Molecular Interactions of 9 8 Bromooctyl 9h Purin 6 Amine

Identification and Validation of Biological Targets

A fundamental step in understanding the pharmacological potential of any compound is the identification and validation of its biological targets. For 9-(8-Bromooctyl)-9H-purin-6-amine, this information is currently not available in published scientific literature. The following subsections detail specific areas where research is required.

There is no available data to suggest that this compound interacts with purinergic receptors or their associated signaling pathways. Purine (B94841) analogs can act as ligands for these receptors, which are involved in a multitude of physiological processes. However, studies to determine the binding affinity and functional activity of this specific compound at adenosine (B11128) or P2Y receptors have not been reported.

The potential for this compound to modulate the function of chaperone proteins such as glucose-regulated protein 94 (GRP94) or heat shock protein 90 (Hsp90) is an area that remains unexplored. While some purine-based structures are known to interact with the ATP-binding site of these chaperones, no such studies have been conducted for this particular compound.

Currently, there is no scientific evidence to indicate that this compound acts as an inhibitor of enzymes such as O6-methylguanine-DNA methyltransferase (MGMT). Research into the inhibitory potential and mechanism of action of this compound against this or other enzymes has not been published.

Detailed Analysis of Ligand-Target Binding Modes and Affinities

A detailed analysis of how this compound binds to any potential biological targets, including its affinity and the nature of the interaction, has not been performed.

Without an identified biological target, studies on the conformational dynamics of a target protein upon binding of this compound cannot be conducted. Such studies are crucial for understanding the mechanism of action.

There is no information available to determine whether this compound interacts with the primary binding site (orthosteric site) or a secondary site (allosteric site) on any potential protein target.

Investigation of Cellular and Subcellular Effects Mediated by Bromooctyl Purines

Direct experimental data detailing the cellular and subcellular effects specifically mediated by this compound is not extensively documented. However, the influence of the N9-alkylation of purine scaffolds on cellular functions is a subject of broader investigation, particularly in the context of enzyme inhibition and the modulation of protein-protein interactions.

There is no direct evidence to suggest that this compound actively remodels protein networks. Purine analogs, however, are known to interact with a variety of proteins. The N9 position of the purine ring is a critical site for modification, and the nature of the substituent at this position can significantly influence binding affinity and selectivity for protein targets. researchgate.net For instance, N9-alkylated purines are a well-established scaffold for the development of inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone involved in the folding and stability of numerous client proteins, many of which are key components of cellular signaling networks. nih.gov

The 8-bromooctyl chain of this compound introduces a lipophilic and flexible tail, which could facilitate interactions with hydrophobic pockets in target proteins. While specific protein partners for this compound have not been identified, it is plausible that it could interact with ATP-binding sites of various kinases or other purine-binding proteins, given the structural similarity of the adenine (B156593) core to adenosine. Such interactions could, in principle, disrupt existing protein complexes or foster new, non-physiological interactions, thereby remodeling protein connectivity. However, without direct experimental validation, this remains speculative.

The impact of this compound on specific cellular processes and signaling cascades has not been a direct subject of published research. However, based on the activities of related purine derivatives, some potential effects can be inferred. Purine analogs are known to influence a wide range of cellular events, including DNA synthesis, cell cycle progression, and apoptosis. researchgate.netnih.gov

For example, certain phosphonomethoxyalkyl derivatives of purines have been shown to inhibit DNA synthesis in mammalian cells. nih.gov The mechanism often involves the cellular uptake of the purine analog and its subsequent metabolic activation to a form that can interfere with DNA polymerases or other enzymes involved in nucleotide metabolism. Given that this compound possesses a purine core, it is conceivable that it could be recognized by cellular machinery involved in purine metabolism, potentially leading to downstream effects on DNA replication or repair.

Furthermore, as many signaling pathways are regulated by protein kinases that utilize ATP, a purine derivative like this compound could theoretically act as a competitive inhibitor, although its potency is likely to be low without further modification. The long alkyl chain might also influence its localization within the cell, potentially targeting it to cellular membranes or specific subcellular compartments, which could, in turn, influence localized signaling events.

Comparative Mechanistic Studies with Related N9-Alkyl Purine Scaffolds

Comparative analysis with other N9-alkyl purine scaffolds provides the most insightful, albeit indirect, understanding of the potential mechanisms of this compound. The length and nature of the N9-alkyl chain are critical determinants of biological activity in many classes of purine-based compounds.

In the context of Hsp90 inhibitors, for instance, the N9-alkyl chain plays a crucial role in orienting the molecule within the ATP-binding pocket of the chaperone. nih.gov Structure-activity relationship (SAR) studies on various purine-based Hsp90 inhibitors have demonstrated that the length of the N9-alkyl chain can significantly impact binding affinity and cellular activity. While shorter alkyl chains are often preferred for optimal Hsp90 inhibition, longer chains can also be accommodated and may confer different properties, such as altered solubility or membrane permeability.

A study on O6-methylguanine-DNA methyltransferase (MGMT) inhibitors utilized an octyl linker, similar to the one in this compound, to conjugate a glucose moiety to a purine scaffold. uni-mainz.de This suggests that an eight-carbon chain is a viable linker for tethering functional groups to the N9 position of a purine, allowing the resulting molecule to interact with specific cellular targets.

The table below presents a comparison of N9-alkyl purine derivatives and their observed biological activities, highlighting the influence of the N9-substituent.

| Compound/Scaffold | N9-Alkyl Substituent | Primary Biological Target/Activity | Reference |

| Purine-based Hsp90 inhibitors | Various alkyl chains | Inhibition of Hsp90, leading to degradation of client proteins. | nih.gov |

| Phosphonomethoxyethyl (PME) and Hydroxypropyl (HPMP) Purines | Methoxyethyl/propyl | Inhibition of DNA synthesis. | nih.gov |

| O6-Alkylguanine-DNA Alkyltransferase Inhibitors | Octyl-glucose | Inactivation of MGMT, sensitizing cells to alkylating agents. | uni-mainz.de |

| This compound | 8-Bromooctyl | Primarily used as a synthetic intermediate. | google.combldpharm.com |

This comparative data underscores that while the purine core provides a foundational structure for interacting with a range of biological targets, the N9-alkyl chain is a key modulator of this activity. For this compound, the 8-bromooctyl group provides a reactive handle for further chemical modification and a lipophilic character that could influence its cellular uptake and distribution. google.comgoogle.com Without further functionalization, its primary role remains that of a versatile building block in medicinal chemistry.

Applications of 9 8 Bromooctyl 9h Purin 6 Amine in Chemical Biology and Biomedical Research

Development as Affinity Probes for Target Engagement Studies

Affinity probes are essential for identifying the molecular targets of bioactive compounds and confirming their engagement within a complex biological system. The design of these probes typically involves linking an affinity 'head' (the pharmacophore) to a reporter tag via a chemical linker. The inherent structure of 9-(8-Bromooctyl)-9H-purin-6-amine makes it a purpose-built precursor for such probes, with the purine (B94841) ring acting as the affinity element and the bromooctyl chain providing a reactive handle for conjugation.

Biotin (B1667282) is a widely used reporter tag because of its exceptionally strong and specific interaction with avidin (B1170675) and streptavidin proteins, which can be immobilized on beads for affinity purification. The 8-bromooctyl chain of this compound is readily modified to incorporate a biotin tag. The terminal bromine atom is an excellent leaving group for nucleophilic substitution reactions, allowing for the attachment of biotin derivatives that contain a nucleophilic functional group.

A practical example illustrating this principle is the synthesis of PU-WS13-biotin, a probe used to investigate the molecular chaperone GRP94. In this synthesis, a related purine core, 8-(3,5-dichloro-phenyl sulfanyl)adenine, was alkylated at the N9 position using N-(8-bromooctyl)phthalimide. The phthalimide (B116566) protecting group was then removed with hydrazine (B178648) to expose a primary amine at the end of the octyl chain. This amine was subsequently coupled with activated biotin to yield the final biotinylated probe. nih.gov This synthetic strategy highlights how the 8-bromooctyl group serves as an effective and flexible linker to create cell-permeable, biotinylated purine derivatives capable of capturing their target proteins from cell lysates. nih.govresearchgate.net

These biotinylated probes are powerful tools for "pull-down" experiments. After incubating the probe with a cell or tissue lysate, the probe-protein complexes can be selectively captured on streptavidin-coated beads. nih.govacs.org Unbound proteins are washed away, and the captured proteins are then eluted and identified, typically by mass spectrometry. researchgate.net

| Probe Component | Function in Derivative Design | Example of Implementation |

| Purine Core | Acts as the pharmacophore, providing affinity for purine-binding proteins (e.g., kinases, chaperones). | Adenine (B156593) core of this compound. |

| N9-(8-Bromooctyl) Chain | Serves as a linker and provides a reactive site (bromine) for attaching reporter tags. | Alkylation with N-(8-bromooctyl)phthalimide, followed by deprotection and coupling to biotin. nih.gov |

| Biotin Tag | Enables high-affinity capture of probe-protein complexes using streptavidin-based matrices. | D-biotin coupled to the terminus of the linker chain. nih.govnih.gov |

Photoaffinity labeling (PAL) is a powerful technique to covalently link a probe to its target protein upon activation with UV light. scispace.com This creates a stable, irreversible bond that facilitates target identification even for weak or transient interactions. A typical photoaffinity probe contains three key elements: a pharmacophore, a photoreactive group, and a reporter tag. mdpi.com

Purine analogs, including derivatives of this compound, are excellent scaffolds for creating photoaffinity probes. The strategy involves incorporating a photoreactive moiety, such as an azido (B1232118) or diazirine group, onto the purine ring, often at the C2 or C8 position. researchgate.netoup.comnih.gov Upon UV irradiation, these groups form highly reactive nitrene or carbene species that insert into nearby C-H or N-H bonds of the target protein. mdpi.comnih.gov

For example, a bifunctional probe can be synthesized from the 9-(8-bromooctyl)purine scaffold. The purine ring can be modified to include an 8-azido group, creating the photo-crosslinking element. nih.gov Simultaneously, the terminal bromine of the octyl chain can be substituted (as described in 4.1.1) to attach a biotin tag for subsequent enrichment. nih.gov Such probes allow for the photo-labeling of targets in their native environment—even in live cells—followed by stringent purification and identification. nih.govnih.gov

| Photoreactive Group | Activation | Reactive Intermediate | Key Features |

| Aryl Azide | UV Light (254-300 nm) | Nitrene | Historically common, though can have complex photochemistry. nih.govmdpi.com |

| Benzophenone | UV Light (~350 nm) | Diradical (Triplet) | More stable, reacts preferentially with C-H bonds, less likely to react with solvent. mdpi.com |

| Diazirine | UV Light (~350-380 nm) | Carbene | Smallest photoreactive group, generates a highly reactive intermediate, rapid crosslinking. mdpi.comnih.gov |

Utilization in Proteomic Profiling and Interactome Mapping

The chemical tools derived from this compound, particularly biotinylated photoaffinity probes, are central to chemoproteomic strategies for global-scale protein profiling and interactome mapping. nih.govresearchgate.net These approaches aim to identify the full spectrum of proteins that interact with a particular small molecule or to map the protein-protein interaction networks surrounding a specific target. nih.gov

The typical workflow involves treating a complex proteome (e.g., a cell lysate) with the probe, followed by affinity purification of the labeled proteins. researchgate.netnih.gov The enriched proteins are then digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification not only of the direct, high-affinity target but also of associated proteins that form a complex with the target.

For instance, a novel N⁶-biotinylated-8-azido-adenosine probe was used to profile adenosine-binding proteins in mouse neuroblastoma cells. nih.gov This study successfully identified a range of proteins involved in central processes like energy metabolism and protein translation, demonstrating the power of such probes in mapping the cellular targets of purine analogs. nih.gov By comparing the proteins captured by an active probe versus a negative control or in the presence of a competing compound, researchers can confidently identify specific interactors. nih.gov

Design of Tools for Modulating Specific Protein Functions

Purine derivatives are a well-established class of compounds that can modulate the function of key proteins, largely due to their structural similarity to endogenous ligands like ATP and adenosine (B11128). researchgate.netmdpi.com They often act as competitive inhibitors of ATP-binding sites in enzymes like protein kinases and molecular chaperones (e.g., Hsp90), or as agonists/antagonists of purinergic receptors. nih.govacs.org

The this compound scaffold can be used to design molecules that modulate specific protein functions. The N9 position of adenine is a critical site for substitution, and modifications at this position can dramatically influence a compound's affinity and selectivity for its target. nih.govd-nb.info For example, N9-substituted adenine derivatives have been developed as potent and specific activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. google.com

The long octyl chain of this compound can be further elaborated to introduce functional groups that create additional interactions within a protein's binding pocket. This can enhance binding affinity or confer selectivity for one protein over another, turning a general purine-binding motif into a highly specific modulator. These tailored molecules can then be used as chemical tools to dissect the roles of specific proteins in cellular pathways.

Contributions to Understanding Purine Metabolism and Signaling

Purinergic signaling, mediated by extracellular purines like ATP and adenosine, regulates a vast array of physiological processes. frontiersin.orgfrontiersin.org The system includes purinergic receptors (P1 and P2), ecto-enzymes that metabolize purines (e.g., CD39, CD73), and nucleoside transporters. nih.govnih.gov Chemical probes derived from purine analogs are indispensable for dissecting this complexity.

The compound this compound, as a derivative of adenine, serves as a foundational structure for building probes to study this system. By creating labeled versions (biotinylated, fluorescent, or radioactive), researchers can trace the interactions of the adenine core with its biological targets. Photoaffinity probes, such as 8-azidoadenine (B1229929) derivatives, have been instrumental in identifying and characterizing specific purine-binding proteins, including the purine-cytosine transport system in yeast. nih.gov

These tools enable researchers to answer fundamental questions, such as which receptor subtypes are expressed on a given cell, how the activity of purine-metabolizing enzymes changes in disease states, and what proteins are involved in transporting purines across cell membranes. nih.govnih.gov By providing a means to isolate and identify the molecular machinery of purine metabolism and signaling, derivatives of this compound contribute significantly to our understanding of these vital cellular pathways.

Structure Activity Relationships Sar and Rational Design of 9 8 Bromooctyl 9h Purin 6 Amine Derivatives

Influence of the 8-Bromooctyl Moiety on Biological Activity and Selectivity

The 8-bromooctyl group attached at the N9 position of the purine (B94841) ring is a critical determinant of the molecule's interaction with biological targets. Its length, flexibility, and the presence of the terminal bromine atom each play distinct roles.

The length and flexibility of the N9-alkyl chain are pivotal in modulating the biological activity of purine derivatives. The octyl chain of 9-(8-Bromooctyl)-9H-purin-6-amine provides a significant degree of conformational flexibility, allowing the molecule to adapt to the topology of target binding sites.

Research on various purine-based compounds has demonstrated a clear structure-activity relationship (SAR) concerning the alkyl chain length:

Advanced Methodologies for Investigating 9 8 Bromooctyl 9h Purin 6 Amine

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches are invaluable for predicting and rationalizing the interactions of small molecules like 9-(8-Bromooctyl)-9H-purin-6-amine with protein targets. These methods can guide the design of new derivatives and help interpret experimental data.

Ligand Docking and Molecular Dynamics Simulations for Binding Site Prediction

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for identifying potential binding sites and understanding the key interactions that stabilize the complex. For purine-based inhibitors targeting proteins like heat shock protein 90 (Hsp90), docking studies have been instrumental in elucidating binding modes. mdpi.comnih.gov For instance, studies on purine-scaffold Hsp90 inhibitors have categorized their interactions within three essential N-terminal binding regions: the ATP-binding pocket A, a hydrophobic pocket B, and a solvent-exposed exit pocket C. mdpi.com The purine (B94841) ring of these inhibitors typically binds in the same position as the adenine (B156593) moiety of ATP. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes over time. nih.govmdpi.com MD simulations of Hsp90 in complex with purine-based inhibitors have been used to estimate the stability of the protein-ligand systems. nih.govoncotarget.com The root-mean-square deviation (RMSD) is often calculated to monitor the stability of the complex during the simulation. nih.gov

Table 1: Representative Docking Scores and Binding Interactions of Purine-Based Hsp90 Inhibitors

| Compound/Class | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

| HP-4 | Hsp90 | Asp93, Ala55, Phe138 | < -13.31 | nih.gov |

| Isoxazole derivatives | Hsp90α | Phe138, Leu107, Tyr139, Trp162 | Not specified | mdpi.com |

| PU-H71-TPP | TRAP1 | Not specified | -3.4 | oncotarget.com |

| PU3 | Hsp90 | Asp93, Asn51, Ser52, Gly97, Phe138 | Not specified | nih.gov |

This table presents data for analogous purine derivatives to illustrate the application of ligand docking.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are employed to understand the electronic structure and properties of a molecule, which are fundamental to its reactivity and interactions. nih.govnih.gov Methods like Density Functional Theory (DFT) and ab initio calculations can determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. arxiv.orgumn.edu For adenine and its derivatives, quantum chemical calculations have been used to determine their ionization energies and electron affinities, providing insight into their susceptibility to oxidation and their role in biological processes. arxiv.org These calculations can also predict the most stable conformations of flexible molecules by mapping their potential energy surfaces. nih.govnih.gov

Biophysical Techniques for Ligand-Protein Interaction Characterization

Biophysical techniques provide quantitative data on the binding affinity, thermodynamics, and kinetics of ligand-protein interactions, offering experimental validation for computational predictions.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.govuzh.ch ITC has been used to study the binding of various purine derivatives to their protein targets. nih.govresearchgate.netconicet.gov.ar For example, ITC was used to determine the binding affinities of isoxazole-substituted purine derivatives to the N-terminal domain of Hsp90. researchgate.net

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. researchgate.net It measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein, providing kinetic data (association and dissociation rates) and binding affinity. plos.orgnih.govplos.org SPR has been successfully employed to quantify the binding affinity of purine analogue Hsp90 inhibitors to the ATP-binding domain of P. falciparum Hsp90. plos.org

Table 2: Thermodynamic and Kinetic Parameters for Purine Derivative-Protein Interactions

| Compound | Protein | Technique | Binding Affinity (KD) | Reference |

| PU-H71 | P. falciparum Hsp90 ATP-binding domain | SPR | 70.8 µM | plos.org |

| 17-AAG | mHsp90ND | ITC | Not specified | researchgate.net |

| BIIB021 | mHsp90ND | ITC | Not specified | researchgate.net |

| cAMP | mHCN2 C-linker/CNBD | SPR | 1.9 µM | plos.org |

| cGMP | mHCN2 C-linker/CNBD | SPR | 13.4 µM | plos.org |

This table presents data for analogous purine derivatives to illustrate the application of ITC and SPR.

Structural Biology Approaches for Atomic-Level Insights

Structural biology techniques, particularly X-ray crystallography, provide the highest resolution view of how a ligand binds to its target protein. By determining the three-dimensional coordinates of the atoms in a ligand-protein complex, researchers can visualize the precise interactions, including hydrogen bonds and hydrophobic contacts, that govern binding. nih.govnih.gov

The crystal structures of numerous purine-based inhibitors in complex with the N-terminal domain of Hsp90 have been solved. mdpi.comnih.govosti.govdoi.org These structures have been crucial in understanding the structure-activity relationships (SAR) of these compounds and have guided the rational design of more potent and selective inhibitors. mdpi.comnih.gov For example, the co-crystal structure of a purine inhibitor bound to Hsp90 revealed that the C6-NH2 group of the purine ring forms a key hydrogen bond with an aspartate residue (Asp93) in the ATP-binding pocket. nih.gov The long alkyl chain of this compound would likely extend towards the solvent-exposed region of the binding site, a feature that can be exploited for further modification.

X-ray Crystallography of Ligand-Bound Protein Complexes

X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.gov This method involves crystallizing a purified protein in the presence of the ligand, in this case, a compound like this compound, and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the precise arrangement of atoms in the protein and the bound ligand can be determined. nih.gov

For purine-based inhibitors targeting proteins such as Hsp90, X-ray crystallography has been instrumental in understanding their mechanism of action. nih.gov These studies reveal critical details about the interactions between the inhibitor and the amino acid residues within the protein's binding pocket. For instance, the crystal structure of the Hsp90 N-terminal domain complexed with various purine-scaffold inhibitors has provided a detailed rationale for their binding affinity and a structural framework for the design of new, more potent analogs. nih.govnih.gov

In the context of investigating this compound, X-ray crystallography would aim to:

Identify the specific binding site on the target protein.

Detail the hydrogen bonds, hydrophobic interactions, and other non-covalent forces stabilizing the complex.

Reveal any conformational changes in the protein upon ligand binding. For example, the binding of some purine inhibitors to Hsp90 induces a conformational shift in the "lid" region of the ATP-binding pocket. nih.gov

Provide a basis for structure-activity relationship (SAR) studies, guiding the chemical modification of the compound to enhance its binding affinity and selectivity. doi.org

The table below summarizes crystallographic data for several purine-based inhibitors in complex with the N-terminal domain of Hsp90, illustrating the type of information that would be sought for this compound.

| Inhibitor Name | PDB ID | Resolution (Å) | Key Findings |

| 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine (PU3) | 1UY6 | 1.85 | Revealed an unexpected conformational shift of residues 104–111 to accommodate the 8-aryl substituent. nih.govnih.gov |

| PU-H71 | 2FWZ | 2.10 | The N9-alkylamino chain is oriented towards the solvent, allowing for the attachment of fluorescent labels without disrupting binding. google.com |

| BIIB021 | 3QDD | 1.50 | The 2-amino and 9-pyridyl moieties of the purine bind to the adenine binding pocket A and the hydrophobic pocket B, respectively, involving π–π stacking with Phe138. nih.gov |

| SNX-2112 | 6LTK | 2.14 | The inhibitor is well-accommodated in the ATP-binding pocket, disabling the molecular chaperone activity of Hsp90. frontiersin.org |

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Analysis

For larger and more dynamic protein complexes that are often challenging to crystallize, cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for structural analysis. mdpi.com This technique involves flash-freezing purified complexes in a thin layer of vitreous ice and imaging them with an electron microscope. Sophisticated image processing algorithms are then used to reconstruct a three-dimensional model from thousands of two-dimensional particle images. justia.com

In the investigation of this compound's effects on a large protein assembly, cryo-EM could provide crucial insights by:

Determining the structure of the target protein in complex with the inhibitor and other interacting partners.

Visualizing conformational changes across the entire complex induced by the binding of the purine derivative.

Providing a structural basis for how the compound might allosterically modulate the function of the protein complex.

Recent cryo-EM studies of Hsp90 complexes have achieved near-atomic resolutions, providing detailed views of protein-protein and protein-ligand interactions. nih.gov For example, the cryo-EM structure of the human Hsp90:Hop complex revealed how the co-chaperone stabilizes an open conformation of Hsp90, preparing it for client protein loading. mdpi.com Similarly, high-resolution cryo-EM structures have elucidated the mechanism of Hsp90 activation by the co-chaperone Aha1. biorxiv.orgresearchgate.net

The table below presents examples of Hsp90 complexes analyzed by cryo-EM, highlighting the utility of this technique for large and dynamic systems.

| Complex Name | PDB ID | Resolution (Å) | Key Findings |

| Human Hsp90:Hop Complex | N/A | Low | Hop stabilizes an alternative open state of Hsp90, facilitating client loading. mdpi.com |

| Yeast Hsp90:Aha1 Complex (apo) | N/A | 3.8 | Revealed a 2:1 stoichiometry of Aha1 to the Hsp90 dimer under high Aha1 concentrations. biorxiv.org |

| Human HSP90B-AIPL1 Complex | 8EOA | 3.9 | Showed a unique interaction of the AIPL1 FKBP-like domain with the Hsp90 dimer interface. rcsb.org |

| GR-maturation complex (GR:Hsp90:p23) | N/A | 2.56 | The GR ligand-binding domain is in a folded, ligand-bound conformation while threaded through the Hsp90 lumen, stabilized by p23. nih.gov |

Future Directions and Emerging Research Opportunities for N9 Alkylpurin 6 Amines

Exploration of Novel Biological Targets for N9-Substituted Purines

The purine (B94841) scaffold is a privileged structure in medicinal chemistry due to its integral role in fundamental biological molecules like DNA, RNA, and ATP. This has led to the successful development of purine analogs targeting a wide array of proteins. N9-substituted purines have shown activity against various targets, including cyclin-dependent kinases (CDKs), adenosine (B11128) receptors, and heat shock protein 90 (Hsp90). For instance, novel 2,6,9-trisubstituted purine analogues have been synthesized and identified as potent and selective inhibitors of CDK1/cyclinB. Similarly, N9-benzyl-substituted purinediones have been designed as dual-target ligands for the A2A adenosine receptor and monoamine oxidase B (MAO-B).

Future research will focus on expanding the target space for N9-alkylpurin-6-amines. High-throughput screening of diverse purine libraries against a wider range of biological targets is a key strategy. The development of chemical probes derived from compounds like 9-(8-Bromooctyl)-9H-purin-6-amine will be instrumental in target identification and validation. These probes can help uncover novel binding partners and signaling pathways modulated by this class of molecules, potentially revealing new therapeutic applications in areas beyond the traditional focus on cancer and inflammation. The exploration of kinases beyond the well-studied CDKs, as well as non-kinase targets such as other ATP-binding proteins and metabolic enzymes, represents a significant opportunity.

Development of Advanced Delivery Systems for Chemical Biology Probes

A chemical probe is a small molecule used to study and manipulate biological systems. The effectiveness of a probe depends not only on its potency and selectivity but also on its delivery to the target site within a complex cellular environment. The 8-bromooctyl chain of this compound is a key feature that facilitates its use in developing advanced chemical biology probes. This reactive handle allows for the attachment of various functional groups through nucleophilic substitution.

Emerging research is focused on creating sophisticated probes by conjugating N9-alkylpurines with:

Reporter Tags: Fluorescent dyes or biotin (B1667282) can be attached to visualize the probe's localization within cells or to isolate its protein targets for identification via mass spectrometry.

Photo-affinity Labels: These groups can be activated by light to form a covalent bond with the target protein, enabling robust target identification.

Targeting Moieties: Conjugating the purine scaffold to molecules that are actively transported into specific cells or organelles can enhance probe concentration at the site of action. For example, glucose conjugation has been explored to improve uptake in tumor cells.

These advanced probes are crucial for validating new biological targets and elucidating the mechanism of action of N9-substituted purines at a molecular level. The development of such tools, derived from versatile intermediates like this compound, is a cornerstone of modern chemical biology.

Integration with Multi-Omics Data for Systems-Level Understanding

The advent of "omics" technologies (genomics, proteomics, metabolomics) allows for a global snapshot of cellular states. Integrating multi-omics data provides a comprehensive, systems-level understanding of how a small molecule perturbs biological networks. This approach moves beyond a one-drug, one-target paradigm to a more holistic view of a compound's effects.

Future studies on N9-alkylpurin-6-amines will increasingly leverage multi-omics approaches. For example, treating cells with a compound like this compound and subsequently analyzing changes in the transcriptome, proteome, and metabolome can:

Identify entire pathways and networks that are modulated, rather than just a single target.

Uncover off-target effects that might contribute to efficacy or toxicity.

Discover biomarkers that predict cellular response to the compound.

Computational pipelines like Mergeomics can be used to integrate these diverse datasets and identify key regulatory genes and molecular pathways. This systems-level perspective is essential for understanding the complex biological activities of purine analogs and for the rational design of next-generation therapeutic agents with improved efficacy and selectivity.

Innovations in Synthetic Strategies for Complex Purine Analogs

The exploration of the therapeutic potential of N9-alkylpurin-6-amines is critically dependent on the ability to synthesize a wide variety of analogs for structure-activity relationship (SAR) studies. Recent years have seen significant innovations in synthetic methodologies for creating complex and diverse purine libraries.

Key areas of innovation include:

Solid-Phase Synthesis: This technique allows for the efficient and rapid assembly of purine derivatives on a polymer support, facilitating the creation of large chemical libraries for screening.

Regioselective Reactions: A major challenge in purine chemistry has been controlling substitution at the different nitrogen atoms (N7 vs. N9). New methods using specific catalysts, such as copper(II) acetate, or strategic protecting groups have been developed to achieve highly regioselective N9 alkylation and arylation.

Multi-component and Tandem Reactions: Strategies that combine several synthetic steps into a single operation improve efficiency and allow for the rapid generation of molecular complexity from simple starting materials.

Flow Chemistry and Automation: These technologies enable precise control over reaction conditions, improve scalability, and accelerate the synthesis of analog libraries.

These advanced synthetic strategies are crucial for systematically modifying the purine core, the N9-substituent (like the octyl chain in this compound), and other positions on the purine ring. The ability to generate novel and complex purine analogs efficiently will continue to drive the discovery of new biological functions and therapeutic applications for this important class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.